molecular formula C17H20N2O3S B5661962 N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No.: B5661962
M. Wt: 332.4 g/mol
InChI Key: XALIKGAKTNIUFV-UHFFFAOYSA-N
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Description

N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Synthesis

  • Structure Determination : The structural analysis of related sulfonamide compounds, such as N-​[(Butylamino)​carbonyl]​-​4-​methylbenzenesulfonamide, reveals the presence of hydrogen bonding and van der Waals interactions stabilizing their structure. This compound, in particular, has been crystallized in an orthorhombic space group, indicating its potential stability and specific structural features (Nirmala & Gowda, 1981).
  • Synthesis and Molecular Structure : Research on structurally related compounds, like the synthesis of sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcases the methods of synthesizing complex molecules and their detailed structural characterization. These studies involve both experimental and computational methods, such as X-ray crystallography and quantum-chemical calculations (Rublova et al., 2017).

Spectroscopic and Theoretical Studies

  • Molecular Structure Analysis : Investigations into molecules like N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide provide insights into the vibrational wavenumbers, NMR chemical shifts, and electronic absorption wavelengths of these compounds. Such studies use a combination of experimental and computational approaches, including Density Functional Theory (DFT) and Hirshfeld surface analysis, to explore the compound's properties (Alaşalvar et al., 2018).

Applications in Material Science and Chemistry

  • Corrosion Inhibition : Research on antidiabetic drugs like N-[(butylamino) carbonyl]-4-methylbenzenesulfonamide has indicated their potential as corrosion inhibitors for metals like aluminum. Theoretical studies using DFT and Quantitative Structure Property Relationship (QSPR) methods have shown correlations between molecular descriptor parameters and inhibition efficiencies, suggesting possible applications of similar sulfonamide compounds in material science (Tigori et al., 2020).

Pharmacological and Biological Applications

  • Anti-inflammatory Potential : Some derivatives of benzenesulfonamide have been studied for their potential anti-inflammatory properties. For instance, derivatives of mefenamic acid, a nonsteroidal anti-inflammatory drug, were synthesized and evaluated for their effectiveness in reducing paw edema, suggesting the role of sulfonamide compounds in pharmacological applications (Mahdi, 2008).

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)14-6-8-15(9-7-14)18-17(20)19-23(21,22)16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALIKGAKTNIUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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